Methyl 4-methanesulfinylbenzoate
Description
Methyl 4-methanesulfinylbenzoate is an organic compound characterized by a benzoate ester backbone substituted with a methanesulfinyl (-SOCH₃) group at the para position.
Properties
CAS No. |
51885-86-0 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 4-methylsulfinylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-12-9(10)7-3-5-8(6-4-7)13(2)11/h3-6H,1-2H3 |
InChI Key |
DZWCSSHXJQPVSW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s key differentiator is the methanesulfinyl (-SOCH₃) substituent. Comparisons with related methyl benzoate derivatives highlight the impact of substituent chemistry:
Key Observations :
- Polarity : The sulfinyl group in the target compound enhances polarity compared to thioethers (e.g., ) but is less polar than sulfonamides (e.g., metsulfuron-methyl ). This affects solubility in organic vs. aqueous matrices.
- Stability : Sulfinyl groups are more oxidation-resistant than thioethers but less stable than sulfones, influencing storage and reactivity .
- Bioactivity : Sulfonylurea analogs (e.g., metsulfuron-methyl) exhibit herbicidal action by inhibiting acetolactate synthase (ALS) in plants . The sulfinyl group’s electron-withdrawing nature may modify binding efficacy in similar targets.
Research Findings and Data Limitations
- Herbicidal Potential: While sulfonylurea derivatives (e.g., metsulfuron-methyl) are well-documented , the sulfinyl analog’s efficacy remains underexplored. Theoretical studies suggest altered binding dynamics due to the sulfinyl group’s intermediate oxidation state.
- Physicochemical Data : Properties such as melting point, logP, and solubility are inferred from structural analogs due to absent experimental data for the target compound. For example, methyl esters in generally exhibit melting points between 80–150°C and logP values of 1.5–3.5, depending on substituents.

- Ecological Impact: No degradation or bioaccumulation data are available, underscoring the need for further environmental studies .
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